(3-Chlorophenyl)(piperazin-1-yl)methanone

5-HT1A receptor Serotonin antagonist Negative control

For serotonin-receptor-inactive negative control, this benzoylpiperazine delivers a clean baseline—unlike mCPP, it shows no measurable 5-HT1 or 5-HT2 affinity. Its moderate LogP (1.4–1.65) limits CNS penetration, making it ideal for peripheral target studies and minimizing off-target confounds. The free piperazine NH enables rapid diversification for focused SAR libraries. Low OCT1 inhibition (IC50 138 µM) preserves cellular assay integrity. Procure with confidence for robust screening and medicinal chemistry workflows.

Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
CAS No. 100939-90-0
Cat. No. B009442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(piperazin-1-yl)methanone
CAS100939-90-0
Molecular FormulaC11H13ClN2O
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
InChIKeyFBTDRVSCKFZIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chlorophenyl)(piperazin-1-yl)methanone (CAS 100939-90-0): Procurement-Grade Benzoylpiperazine for Serotonin-Negative Control and CNS Probe Development


(3-Chlorophenyl)(piperazin-1-yl)methanone, also known as 1-(3-chlorobenzoyl)piperazine (CAS 100939-90-0), is a benzoylpiperazine derivative characterized by a 3-chlorophenyl carbonyl group attached to a piperazine ring [1]. With a molecular formula of C11H13ClN2O and a molecular weight of 224.69 g/mol, this compound exhibits a calculated LogP of 1.4–1.65, indicating moderate lipophilicity [2]. It is commercially available at purities ≥95% and serves as a versatile synthetic intermediate in medicinal chemistry .

Why (3-Chlorophenyl)(piperazin-1-yl)methanone (100939-90-0) Cannot Be Replaced by Phenylpiperazine Analogs in Serotonin Research


The critical structural distinction between benzoylpiperazines and phenylpiperazines dictates their biological activity. Unlike the widely studied phenylpiperazine class (e.g., 1-(3-chlorophenyl)piperazine, mCPP), which exhibits nanomolar affinity for serotonin (5-HT) receptors, the benzoylpiperazine series—including (3-chlorophenyl)(piperazin-1-yl)methanone—is essentially inactive at both 5-HT1 and 5-HT2 sites [1]. This fundamental difference in target engagement means that substituting a benzoylpiperazine for a phenylpiperazine in an experimental design will completely alter the pharmacological profile. The following evidence quantifies the specific points of divergence that make generic substitution scientifically invalid.

Quantitative Differentiation Guide: (3-Chlorophenyl)(piperazin-1-yl)methanone (100939-90-0) Versus Comparator Analogs


Absence of 5-HT1A Receptor Affinity Differentiates Benzoylpiperazines from High-Affinity Phenylpiperazine Analogs

A systematic SAR study directly compared the binding of phenylpiperazines (series 3) and benzoylpiperazines (series 4) to central serotonin (5-HT) sites. While multiple phenylpiperazine derivatives displayed nanomolar affinities for 5-HT1 receptors (e.g., 1-(2-methoxyphenyl)piperazine Ki = 35 nM; TFMPP Ki = 20 nM), the benzoylpiperazine series, including (3-chlorophenyl)(piperazin-1-yl)methanone, was essentially inactive at both 5-HT1 and 5-HT2 sites [1]. This represents a functional null phenotype relative to active comparators.

5-HT1A receptor Serotonin antagonist Negative control SAR

Weak OCT1 Transporter Inhibition Confers Favorable Selectivity Profile Versus Potent Inhibitors

(3-Chlorophenyl)(piperazin-1-yl)methanone exhibits weak inhibition of the human organic cation transporter 1 (OCT1) with an IC50 of 138,000 nM (138 µM) [1]. In contrast, the clinically used alpha-1 blocker prazosin, a known OCT1 inhibitor, displays an IC50 of 1,800 nM (1.8 µM) in the same assay system . This represents an approximately 77-fold lower potency for OCT1 inhibition by the target compound.

OCT1 inhibition Transporter Drug-drug interaction Selectivity

Moderate Lipophilicity (LogP 1.4–1.65) Contrasts with Higher LogP of Phenylpiperazine Analog mCPP (LogP 3.0)

The calculated partition coefficient (LogP) for (3-chlorophenyl)(piperazin-1-yl)methanone is 1.4–1.65 [1][2], whereas the structurally related phenylpiperazine analog 1-(3-chlorophenyl)piperazine (mCPP) has a reported LogP of 3.041 . This difference of approximately 1.5 LogP units corresponds to a theoretical ~30-fold difference in lipid solubility.

LogP Lipophilicity CNS penetration Physicochemical properties

Versatile Synthetic Intermediate with Free Piperazine NH for Downstream Functionalization

(3-Chlorophenyl)(piperazin-1-yl)methanone contains a secondary amine on the piperazine ring, which serves as a nucleophilic handle for further derivatization via alkylation, acylation, or reductive amination. This contrasts with fully substituted piperazine analogs where both nitrogens are already functionalized. The compound is commercially offered as a building block for the synthesis of more complex pharmacophores .

Building block Piperazine Amide Medicinal chemistry

Optimal Use Cases for (3-Chlorophenyl)(piperazin-1-yl)methanone (100939-90-0) Based on Quantified Differentiation


Serotonergically Silent Control Compound in 5-HT1A/5-HT2A Assays

Utilize (3-chlorophenyl)(piperazin-1-yl)methanone as a negative control in serotonin receptor binding or functional assays. Because benzoylpiperazines lack measurable affinity for 5-HT1 and 5-HT2 sites [1], this compound provides a clean baseline for detecting non-specific effects, unlike phenylpiperazine analogs which would generate strong serotonergic signals and confound results.

Peripheral Target Probe Development Requiring Low CNS Penetration

Employ (3-chlorophenyl)(piperazin-1-yl)methanone as a starting scaffold for designing peripherally restricted ligands. Its moderate LogP of 1.4–1.65 [1][2] predicts limited blood-brain barrier permeability compared to more lipophilic analogs like mCPP (LogP 3.0) , making it advantageous for studies targeting peripheral receptors or transporters where CNS side effects must be minimized.

Piperazine Core Building Block for Library Synthesis

Leverage the free secondary amine of (3-chlorophenyl)(piperazin-1-yl)methanone as a diversification point for generating focused compound libraries. The 3-chlorobenzoyl moiety provides a defined pharmacophore element, while the unsubstituted piperazine nitrogen allows facile introduction of varied substituents via standard coupling chemistry [1]. This makes it a cost-effective entry point for SAR exploration of benzoylpiperazine-containing series.

Assays Requiring Minimal OCT1 Transporter Interference

Select (3-chlorophenyl)(piperazin-1-yl)methanone for cellular assays where organic cation transporter 1 (OCT1) inhibition could confound results. With an IC50 of 138 µM against OCT1 [1]—over 75-fold weaker than prazosin (1.8 µM) [2]—this compound is less likely to alter the intracellular accumulation of cationic probes or co-administered drugs, ensuring more reliable readouts in transporter-sensitive experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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